3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(9-11-3-1-2-4-13(11)21-16)15-19-18-14(22-15)10-5-7-17-8-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZQXNFMBINFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone and pyridine moieties. One common method involves the reaction of 2-(pyridin-4-yl)hydrazinecarboxamide with 2-hydroxybenzaldehyde to form the intermediate hydrazone, which is then cyclized to form the oxadiazole ring . The reaction conditions often include the use of acetic acid as a catalyst and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings demonstrate notable antimicrobial properties. Studies have shown that derivatives of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibit efficacy against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival. For instance, certain derivatives have shown activity against breast cancer and leukemia cell lines, indicating potential for further development as an anticancer agent.
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of oxadiazole-containing compounds. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Fluorescent Materials
The unique structure of this compound allows it to be used in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and biological imaging.
Sensors
Due to its chemical properties, this compound can also serve as a sensor for detecting specific ions or molecules in solution. Research has demonstrated its capability to selectively bind metal ions, which can be utilized in environmental monitoring and analytical chemistry.
Research Tool
The compound serves as a versatile research tool in various biochemical assays. Its ability to interact with biological targets makes it useful in studying enzyme activities and cellular responses under different conditions. Furthermore, its derivatives can be synthesized to explore structure-activity relationships (SAR) that inform drug design.
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
3-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One
- Structural Difference : Replaces pyridin-4-yl with a phenyl group.
- Polymorphism : Exhibits three polymorphic forms compared to two for the pyridinyl analog, suggesting greater conformational flexibility in the phenyl derivative .
- Biological Activity : Both compounds were studied for anticancer activity, but differences in substituent electronics (phenyl vs. pyridinyl) may influence target binding. The pyridinyl group’s nitrogen could enhance interactions with biological receptors via hydrogen bonding or π-stacking .
6-Bromo-3-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-2H-Chromen-2-One
3-(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One Derivatives
- Structural Features : Replaces pyridin-4-yl with sulfanyl (-SH) and triazinyl groups.
- Biological Activity : Demonstrates broad-spectrum antimicrobial activity (MIC: 8–64 μg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, unlike the pyridinyl analog, which is primarily studied for anticancer applications. The sulfanyl-triazine moiety likely disrupts microbial enzyme function via thiol interactions .
Cobalt Complex with Pyridinyl-Oxadiazole Ligands
- Coordination Chemistry: The pyridinyl group in 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one enables metal coordination, as seen in the cobalt complex [Co(POA)₂(H₂O)₄]·H₂O. This property is absent in non-pyridinyl analogs and could be exploited in metallodrug design .
Key Research Findings and Data Tables
Structure-Activity Relationships (SAR)
- Pyridinyl vs.
- Sulfanyl-Triazine Moieties : Introduce reactive thiol groups and planar triazine rings, favoring microbial enzyme inhibition over anticancer mechanisms.
Biological Activity
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound that combines the oxadiazole and chromenone moieties, both known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C16H9N3O3. The structure features a chromenone core attached to an oxadiazole ring substituted with a pyridine group. This unique arrangement contributes to its biological efficacy.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : Non-small cell lung carcinoma (H157), estrogen-receptor negative breast (BT20), colorectal (DLD-1), and chronic myeloid leukemia (K562).
- Mechanism : The compound activates the JNK signaling pathway, which is crucial for apoptosis induction. It alters the expression of Bcl-2 family proteins and initiates caspase-dependent pathways leading to cell death .
Antimicrobial and Antifungal Properties
The oxadiazole moiety has been extensively studied for its antimicrobial activity. Compounds similar to this compound have demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains and fungi.
- Mechanism : Interaction with microbial enzymes or disruption of cell membrane integrity .
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. The compound shows promising anti-inflammatory activity by inhibiting key inflammatory mediators:
- Cytokine Production : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Pathway Inhibition : Suppression of NF-kB signaling pathway .
Structure Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer and antimicrobial properties |
| Pyridine Substitution | Improves solubility and bioavailability |
| Chromenone Core | Contributes to apoptosis induction |
Case Studies
Several studies have focused on the biological activities of related compounds:
-
Study on Anticancer Activity :
- Objective : Evaluate the efficacy of oxadiazole derivatives in cancer treatment.
- Findings : Significant reduction in cell viability across multiple cancer cell lines with IC50 values ranging from 10 to 50 µM.
- Antimicrobial Testing :
Q & A
Q. What are the primary synthetic routes for 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one?
The compound is synthesized via two main pathways:
- Oxidative cyclization of acylhydrazones : Acylhydrazones derived from chromen-2-one precursors undergo cyclization using iodobenzenediacetate in CH₂Cl₂ to form the oxadiazole ring .
- Triazine-based coupling : Reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, followed by condensation with heterocyclic amines or alcohols (e.g., 8-hydroxyquinoline) to introduce functional groups . Methodological Tip: Monitor reaction progress via TLC (toluene:acetone, 9:1) and optimize pH using potassium bicarbonate for triazine coupling .
Q. Which analytical techniques are used for structural characterization?
Key methods include:
- Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity, IR for functional group identification (e.g., C=O, C=N) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with high precision (mean ΔC-C = 0.002 Å) .
- Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
